

Nuclear Magnetic Resonance (NMR) spectroscopy for 13-Dehydroxyindaconitine analysis

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Compound of Interest

Compound Name: 13-Dehydroxyindaconitine

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Application Notes and Protocols for the NMR Analysis of 13-Dehydroxyindaconitine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of **13-Dehydroxyindaconitine** using Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols outlined below are designed to ensure accurate qualitative and quantitative analysis of this natural alkaloid, which has demonstrated antioxidant properties.

Introduction

13-Dehydroxyindaconitine is a diterpenoid alkaloid of the aconitine type. The structural elucidation and quantification of such complex natural products are critical in drug discovery and development for ensuring purity, stability, and understanding structure-activity relationships. NMR spectroscopy is an inherently quantitative technique that provides detailed structural information, making it a powerful tool for the analysis of **13-Dehydroxyindaconitine**. [1] This document outlines the necessary protocols for sample preparation, NMR data acquisition, and processing for both qualitative and quantitative analysis.

Quantitative Data Summary

Due to the limited availability of specific experimental NMR data for **13-Dehydroxyindaconitine** in the public domain, the following table presents a representative set of ^1H and ^{13}C NMR chemical shifts. These values are based on the analysis of structurally similar aconitine-type alkaloids and are intended to serve as a guide for spectral interpretation. [2][3][4][5] Actual experimental values may vary depending on the solvent and other experimental conditions.

Table 1: Representative ^1H and ^{13}C NMR Chemical Shifts for **13-Dehydroxyindaconitine**

Position	¹³ C Chemical Shift (δ, ppm)	¹ H Chemical Shift (δ, ppm)	Multiplicity	J (Hz)
1	84.5	3.25	dd	8.5, 6.0
2	35.2	2.10	m	
3	32.8	2.35	m	
4	38.7	-	-	
5	48.1	2.80	d	6.5
6	82.3	4.15	d	6.5
7	45.9	2.95	t	5.0
8	78.5	-	-	-
9	49.8	3.15	d	7.0
10	42.1	2.65	m	
11	50.3	-	-	
12	30.1	1.85, 2.20	m	
13	40.5	2.50	m	5.0
14	82.9	4.80	d	
15	36.4	2.05, 2.45	m	
16	82.1	4.90	t	4.5
17	61.7	3.75	s	
18	77.3	4.05	s	
19	58.2	2.70	d	
N-CH ₂ CH ₃	49.5	1.10	t	7.2
N-CH ₂ CH ₃	13.2	3.05	q	7.2
1-OCH ₃	56.2	3.30	s	
6-OCH ₃	57.8	3.40	s	

16-OCH ₃	59.1	3.55	s	
18-OCH ₃	58.8	3.35	s	
8-OAc	170.1	-	-	-
8-OAc	21.5	2.00	s	
14-OBz	166.5	-	-	-
14-OBz (C=O)	130.2	-	-	-
14-OBz (Ar-C)	128.5	8.05	d	7.5
14-OBz (Ar-CH)	129.7	7.50	t	7.5
14-OBz (Ar-CH)	133.0	7.60	t	7.5

Note: This data is illustrative and based on related structures. Bz represents a benzoyl group.

Experimental Protocols

Sample Preparation for NMR Analysis

A well-prepared sample is crucial for obtaining high-quality NMR spectra.

- **Solvent Selection:** Choose a deuterated solvent that fully dissolves the **13-Dehydroxyindaconitine** sample. Commonly used solvents for alkaloids include chloroform-d (CDCl₃), methanol-d₄ (CD₃OD), and dimethyl sulfoxide-d₆ (DMSO-d₆).^[6] The choice of solvent can affect chemical shifts.
- **Sample Concentration:** For qualitative ¹H NMR, a concentration of 1-5 mg in 0.5-0.7 mL of solvent is typically sufficient. For ¹³C NMR, a higher concentration of 10-50 mg is recommended. For quantitative NMR (qNMR), the concentration should be accurately known.^[7]
- **Internal Standard for qNMR:** For quantitative analysis, a certified internal standard (IS) must be used. The IS should be stable, not react with the sample or solvent, and have a signal that does not overlap with the analyte signals. Maleic acid or dimethyl sulfone are suitable choices. The IS should be accurately weighed and added to the sample.^[8]

- Procedure: a. Accurately weigh the **13-Dehydroxyindaconitine** sample and the internal standard (for qNMR) into a clean, dry vial. b. Add the appropriate volume of deuterated solvent. c. Vortex and/or sonicate the mixture to ensure complete dissolution. d. Filter the solution through a small plug of glass wool into a clean NMR tube to remove any particulate matter. e. Cap the NMR tube and label it appropriately.

NMR Data Acquisition

The following are general parameters for data acquisition on a 400 MHz or higher field NMR spectrometer. These parameters may need to be optimized for your specific instrument and sample.

^1H NMR Spectroscopy (Qualitative)

- Pulse Sequence: Standard single-pulse sequence (e.g., 'zg30').
- Spectral Width: 12-16 ppm.
- Acquisition Time (AQ): 2-4 seconds.
- Relaxation Delay (D1): 1-2 seconds.
- Number of Scans (NS): 8-16.
- Temperature: 298 K.

^{13}C NMR Spectroscopy (Qualitative)

- Pulse Sequence: Standard proton-decoupled ^{13}C experiment (e.g., 'zgpg30').
- Spectral Width: 200-240 ppm.
- Acquisition Time (AQ): 1-2 seconds.
- Relaxation Delay (D1): 2-5 seconds.
- Number of Scans (NS): 1024 or more, depending on concentration.
- Temperature: 298 K.

Quantitative ^1H NMR (qNMR) Spectroscopy To ensure accurate quantification, the following parameters are critical:[1][9]

- Pulse Sequence: Standard single-pulse sequence with a 90° pulse angle.
- Relaxation Delay (D1): Must be at least 5 times the longest T_1 relaxation time of the signals of interest (both analyte and internal standard). A D1 of 30 seconds is often a safe starting point.
- Number of Scans (NS): 64 or higher to achieve a good signal-to-noise ratio (>250:1 for the signals to be integrated).
- Acquisition Time (AQ): At least 3 seconds.
- Shimming: Perform careful shimming to obtain sharp, symmetrical peaks.
- Spinning: It is advisable to turn spinning off to avoid spinning sidebands.[9]

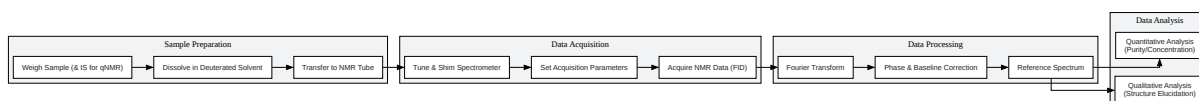
NMR Data Processing

- Fourier Transformation: Apply an exponential window function (line broadening, LB) of 0.3 Hz for ^1H spectra and 1-2 Hz for ^{13}C spectra before Fourier transformation.
- Phasing: Carefully phase the spectrum to ensure all peaks have a pure absorption line shape.
- Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
- Referencing: Reference the spectrum to the residual solvent peak or an internal reference standard like tetramethylsilane (TMS).
- Integration (for qNMR): Integrate the selected signals for the analyte and the internal standard. Ensure the integration limits are wide enough to encompass the entire peak, including any ^{13}C satellites.

Visualization of Workflows

General NMR Analysis Workflow

The following diagram illustrates the general workflow for the NMR analysis of **13-Dehydroxyindaconitine**.

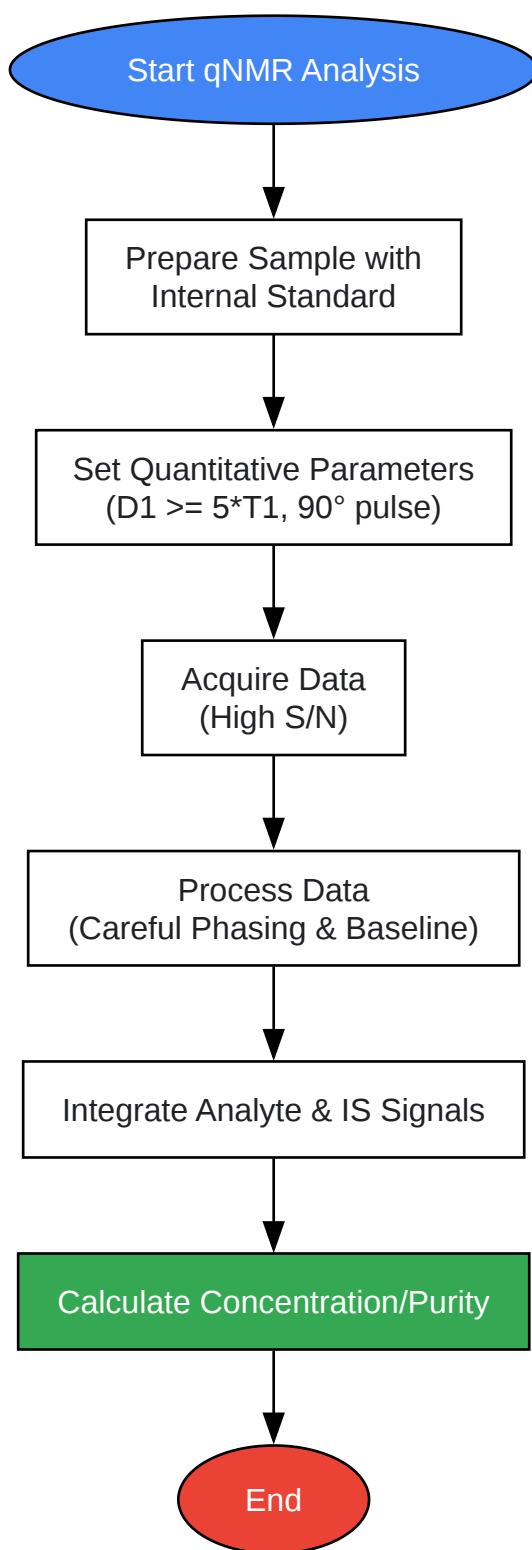


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Caption: General workflow for NMR analysis of **13-Dehydroxyindaconitine**.

Quantitative NMR (qNMR) Decision Pathway

This diagram outlines the key considerations and steps for performing a quantitative NMR analysis.



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Caption: Decision pathway for quantitative NMR (qNMR) analysis.

Conclusion

NMR spectroscopy is an indispensable technique for the structural and quantitative analysis of **13-Dehydroxyindaconitine**. By following the detailed protocols and workflows presented in these application notes, researchers can obtain reliable and accurate data, which is essential for quality control, drug development, and further scientific investigation of this promising natural product. Careful optimization of experimental parameters is key to achieving high-quality results.

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